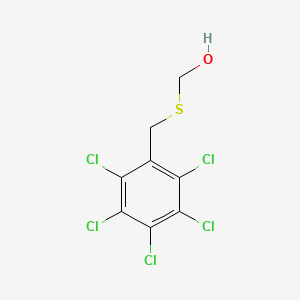
Methanol, pentachlorobenzylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, pentachlorobenzylthio- is a chemical compound that consists of a methanol group attached to a pentachlorobenzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, pentachlorobenzylthio- typically involves the reaction of pentachlorobenzyl chloride with sodium methanethiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the methanethiolate group, forming the desired product.
Industrial Production Methods
Industrial production of methanol, pentachlorobenzylthio- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanol, pentachlorobenzylthio- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.
Reduction: The pentachlorobenzylthio moiety can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formaldehyde, formic acid.
Reduction: Less chlorinated benzylthio derivatives.
Substitution: Hydroxyl or amino-substituted benzylthio derivatives.
Scientific Research Applications
Methanol, pentachlorobenzylthio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, pentachlorobenzylthio- involves its interaction with specific molecular targets and pathways. The methanol group can undergo metabolic oxidation to form reactive intermediates, while the pentachlorobenzylthio moiety can interact with cellular proteins and enzymes, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanol, trichlorobenzylthio-
- Methanol, dichlorobenzylthio-
- Methanol, monochlorobenzylthio-
Uniqueness
Methanol, pentachlorobenzylthio- is unique due to the presence of five chlorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to its less chlorinated counterparts. This high degree of chlorination can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
CAS No. |
74037-63-1 |
|---|---|
Molecular Formula |
C8H5Cl5OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methylsulfanylmethanol |
InChI |
InChI=1S/C8H5Cl5OS/c9-4-3(1-15-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 |
InChI Key |
VMLLIOFVQNIJFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















